molecular formula C33H34N6O6 B600934 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil CAS No. 1185256-03-4

2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil

Cat. No. B600934
M. Wt: 610.68
InChI Key:
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Description

2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil is a pharmaceutical compound with the molecular formula C33 H34 N6 O6 and a molecular weight of 610.66 . It is part of the Candesartan Cilexetil API family .


Molecular Structure Analysis

The molecular structure of 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil consists of 33 carbon atoms, 34 hydrogen atoms, 6 nitrogen atoms, and 6 oxygen atoms . The average mass is 610.660 Da and the monoisotopic mass is 610.253967 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil include a molecular weight of 610.66 and a molecular formula of C33 H34 N6 O6 .

Scientific Research Applications

Impurity Characterization and Identification

  • Research has identified and characterized various impurities in candesartan cilexetil, including desethyl candesartan cilexetil, which is relevant to the understanding of the drug's stability and purity. Techniques like liquid chromatography and NMR experiments have been extensively utilized for this purpose (Mohan et al., 2009).

Analytical Method Development

  • Ultra High-Pressure Liquid Chromatography (UPLC) methods have been developed for determining impurities in candesartan cilexetil, aiding in ensuring the quality and efficacy of the drug in pharmaceutical preparations (Kumar et al., 2012).

Structural Elucidation of Impurities

  • Detailed investigations have been conducted to synthesize, identify, and structurally determine impurities of candesartan cilexetil, which helps in the understanding of the drug's chemical composition and behavior under various conditions (Havlíček et al., 2009).

Spectroscopic and Chromatographic Reviews

  • Reviews of spectroscopic and chromatographic methods for analyzing candesartan cilexetil have been conducted, providing comprehensive insights into the drug's analysis and quality control (Chauhan et al., 2016).

Investigation of Stability and Degradation

  • Studies have explored the stability of candesartan cilexetil, particularly focusing on its hydrolysis and transesterification reactions, which are crucial for its shelf-life and efficacy (Ferreirós et al., 2007).

Formulation and Drug Delivery

  • Research has been conducted on developing novel drug delivery systems for candesartan cilexetil, such as self-nanoemulsifying drug delivery systems, to enhance its bioavailability and therapeutic effectiveness (AboulFotouh et al., 2017).

Pharmacokinetic and Pharmacodynamic Evaluation

  • Evaluations of pharmacokinetic and pharmacodynamic properties of different formulations of candesartan cilexetil have been performed, providing insights into its absorption, distribution, metabolism, and excretion, as well as its therapeutic effects (Dudhipala & Veerabrahma, 2016).

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORFUGQWQJEFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401100403
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil

CAS RN

1185256-03-4
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185256-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185256034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DESETHOXY-2-OXO-2H-2-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01TN699E2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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